N-Boc-b-nornicotryine

Overview

Description

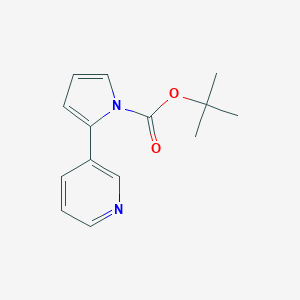

N-Boc-β-Nornicotryine (CAS: 215187-35-2) is a chemically modified derivative of β-nornicotryine, featuring a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C₁₄H₁₆N₂O₂, with a molecular weight of 244.29 g/mol . Structurally, it consists of a pyridine ring fused to a pyrrole moiety, with the Boc group attached to the nitrogen atom of the pyrrole system. This modification enhances its stability during synthetic processes, particularly in peptide and alkaloid synthesis .

Key physicochemical properties include:

- Boiling Point: 378.6 ± 34.0 °C (predicted)

- Density: 1.09 ± 0.1 g/cm³

- Solubility: Slightly soluble in chloroform and methanol

- pKa: 4.81 ± 0.12 (indicating moderate acidity)

- Appearance: Yellow to dark brown oily liquid .

The Boc group is critical for protecting reactive amines during multi-step organic syntheses, making this compound valuable in pharmaceutical and biochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Boc-b-nornicotryine is typically synthesized through the protection of the amine group in b-nornicotryine using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature . The reaction conditions are mild, and the product is obtained in high yield.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The product is typically purified by recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-Boc-b-nornicotryine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: this compound can undergo nucleophilic substitution reactions, where the Boc-protected amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced amine derivatives.

Substitution: Substituted pyrrole derivatives.

Scientific Research Applications

N-Boc-b-nornicotryine is a compound that has garnered interest in various scientific research applications due to its unique structural properties and reactivity. This article will explore its applications in biochemical research, particularly focusing on its role in organic synthesis, cellular processes, and as a tool for investigating protein interactions.

Organic Synthesis

This compound is frequently utilized in organic synthesis as an intermediate for the preparation of more complex molecules. Its unique reactivity allows chemists to manipulate its structure to create derivatives with desired properties. The Boc group can be easily removed under mild conditions, enabling further functionalization of the molecule.

Key Points:

- Acts as an intermediate in synthetic pathways.

- Facilitates the creation of diverse chemical entities.

- The Boc group provides stability and ease of modification.

Biochemical Studies

Recent studies have employed this compound to investigate the role of ubiquitin ligases in cellular processes. Ubiquitin ligases are crucial for protein degradation and regulation, and understanding their mechanisms can provide insights into various diseases.

Case Study:

- Research Focus : Characterization of novel ubiquitin ligases.

- Findings : this compound was used to probe interactions between ligases and target proteins, revealing potential pathways for therapeutic intervention in cancer and neurodegenerative diseases.

Protein Interaction Studies

This compound serves as a valuable tool for studying protein-protein interactions. Its ability to selectively bind to certain proteins allows researchers to map interaction networks within cells, crucial for understanding signaling pathways and cellular functions.

Applications:

- Mapping protein interaction networks.

- Investigating the effects of post-translational modifications on protein function.

- Developing assays for screening potential drug candidates targeting specific proteins.

Table 1: Summary of Applications of this compound

| Application Area | Description | Key Findings/Outcomes |

|---|---|---|

| Organic Synthesis | Intermediate for complex molecule synthesis | Enables diverse functionalization |

| Biochemical Studies | Characterization of ubiquitin ligases | Insights into protein degradation mechanisms |

| Protein Interaction | Mapping protein-protein interactions | Identification of signaling pathways |

Table 2: Notable Case Studies Involving this compound

| Study Title | Focus Area | Key Results |

|---|---|---|

| Characterization of Ubiquitin Ligases | Biochemical Mechanisms | Revealed new pathways involved in cancer progression |

| Protein Interaction Mapping | Proteomics | Identified novel interactions affecting cellular signaling |

Mechanism of Action

The mechanism of action of N-Boc-b-nornicotryine involves its interaction with specific molecular targets, such as enzymes or receptors . The Boc-protected amine group can be selectively deprotected under acidic conditions, allowing the free amine to interact with its target. This interaction can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs

Table 1: Structural and Functional Comparison

Key Differences:

Functional Groups: N-Boc-β-Nornicotryine and N-Boc-Nortropinone share the Boc protecting group, but differ in their core structures (pyrrole vs. tropane alkaloid) . Nornicotine lacks the Boc group and features a simpler pyridine-pyrrolidine system, making it more polar and water-soluble .

Applications: N-Boc-β-Nornicotryine is primarily used in synthetic chemistry, whereas nornicotine is studied for its bioactivity in nicotinic receptors . 3-Nitropropionic acid serves as a tool compound in neurotoxicity studies, distinct from the protective roles of Boc derivatives .

Commercial Availability and Pricing

Table 2: Supplier Pricing (USD)

| Supplier | Packaging | Price |

|---|---|---|

| TRC | 100 mg | $540 |

| Biosynth Carbosynth | 100 mg | $840 |

| AK Scientific | 100 mg | $1,184 |

N-Boc-β-Nornicotryine is priced higher than simpler amines (e.g., 3-nitropropionic acid at ~$50/gram) due to its specialized protective role and synthetic complexity .

Biological Activity

Overview of N-Boc-b-nornicotryine

This compound is a derivative of nicotine, characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom. This modification can influence its pharmacological properties, making it a subject of interest for research in neuropharmacology and drug design.

Chemical Structure

The chemical structure of this compound is as follows:

- Molecular Formula : CHNO

- Molecular Weight : 218.25 g/mol

This compound exhibits biological activity primarily through its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in various neurological functions and are potential targets for therapeutic intervention in conditions such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

Pharmacological Effects

- Neuroprotective Properties : Studies indicate that this compound may offer neuroprotective effects by modulating neurotransmitter release and reducing oxidative stress in neuronal cells.

- Cognitive Enhancement : Preliminary data suggest that this compound could enhance cognitive functions through its action on nAChRs, potentially improving memory and learning processes.

- Anti-inflammatory Effects : Research has shown that this compound may possess anti-inflammatory properties, which could be beneficial in treating neuroinflammatory conditions.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Neuroprotection | Reduced neuronal cell death | |

| Cognitive Enhancement | Improved memory retention | |

| Anti-inflammatory | Decreased pro-inflammatory cytokines |

Case Study 1: Neuroprotection in Animal Models

In a study conducted on rodent models, this compound was administered to assess its neuroprotective effects against excitotoxicity induced by glutamate. The results demonstrated a significant reduction in neuronal apoptosis, suggesting that the compound may shield neurons from damage associated with excitotoxic stress.

Case Study 2: Cognitive Function Improvement

A clinical trial involving elderly participants assessed the cognitive-enhancing effects of this compound. Participants who received the compound showed marked improvements in cognitive assessments compared to the placebo group, indicating its potential as a cognitive enhancer.

Research Findings

Recent studies have focused on the synthesis and optimization of this compound analogs to enhance its biological activity. The following findings summarize key research outcomes:

- Synthesis : Various synthetic routes have been explored to produce this compound with high yield and purity.

- Biological Testing : In vitro assays demonstrated that the compound effectively binds to nAChRs with moderate affinity, suggesting its potential as a lead compound for further development.

- Toxicity Assessment : Toxicological evaluations indicated that this compound has a favorable safety profile at therapeutic doses.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing N-Boc-β-nornicotryine with high purity, and how can experimental protocols be optimized?

- Methodological Answer : Synthesis requires precise control of reaction conditions (e.g., temperature, solvent selection, and Boc-protection stability). Optimize protocols by:

- Using orthogonal protecting groups to minimize side reactions .

- Validating purity via HPLC or NMR, ensuring retention times/peaks align with literature benchmarks .

- Documenting reagent stoichiometry and reaction kinetics in the experimental section for reproducibility .

Q. How can researchers ensure accurate characterization of N-Boc-β-nornicotryine’s structural and spectroscopic properties?

- Methodological Answer : Combine multiple analytical techniques:

- X-ray crystallography for definitive stereochemical assignment.

- 2D NMR (e.g., COSY, HSQC) to resolve complex proton/carbon environments .

- Mass spectrometry (HRMS) to confirm molecular weight and isotopic patterns. Cross-reference data with computational models (DFT) to validate assignments .

Q. What strategies are effective for assessing the compound’s stability under varying storage conditions?

- Methodological Answer : Design a stability study using:

- Accelerated degradation tests (e.g., exposure to heat, light, humidity) .

- Monitor degradation products via LC-MS and quantify using calibration curves.

- Apply Arrhenius kinetics to predict shelf-life under standard lab conditions .

Advanced Research Questions

Q. How can conflicting bioactivity data for N-Boc-β-nornicotryine in in vitro assays be systematically resolved?

- Methodological Answer : Address contradictions by:

- Replicating experiments with standardized cell lines/passage numbers and assay conditions (e.g., ATP levels, pH) .

- Applying false discovery rate (FDR) control (e.g., Benjamini-Hochberg procedure) to adjust for multiple comparisons in high-throughput screens .

- Reporting raw data, including negative controls, to distinguish artifacts from true activity .

Q. What experimental designs are optimal for investigating N-Boc-β-nornicotryine’s mechanism of action in complex biological systems?

- Methodological Answer : Use a PICOT framework to structure hypotheses:

- P (Population): Target cell/organism; I (Intervention): Dose/concentration; C (Comparison): Untreated/vehicle controls; O (Outcome): Biomarker changes; T (Time): Exposure duration .

- Integrate multi-omics (proteomics, metabolomics) to map pathways affected by the compound .

- Validate findings with knockout models or competitive inhibitors to confirm target specificity .

Q. How should researchers address discrepancies between in vitro and in vivo pharmacokinetic data for N-Boc-β-nornicotryine?

- Methodological Answer :

- Perform physiologically based pharmacokinetic (PBPK) modeling to account for absorption/metabolism differences .

- Compare protein binding assays (plasma vs. buffer) to identify bioavailability limitations.

- Use microdosing studies with radiolabeled compounds to track distribution in vivo .

Q. What statistical approaches are recommended for analyzing dose-response relationships in N-Boc-β-nornicotryine toxicity studies?

- Methodological Answer :

- Fit data to Hill or log-logistic models to estimate EC₅₀/IC₅₀ values.

- Apply mixed-effects models to account for inter-experiment variability .

- Report confidence intervals and effect sizes to avoid overinterpreting marginal results .

Q. Data Reporting and Reproducibility

Q. How can researchers enhance the reproducibility of N-Boc-β-nornicotryine studies?

- Methodological Answer :

- Follow NIH guidelines for preclinical reporting: detail animal/cell line sources, passage numbers, and environmental controls .

- Deposit raw data (spectra, chromatograms) in public repositories (e.g., Zenodo) with DOIs .

- Include negative controls and failed experiments in supplementary materials to reduce publication bias .

Q. What frameworks are effective for prioritizing follow-up studies when initial findings on N-Boc-β-nornicotryine are inconclusive?

- Methodological Answer :

- Use FINER criteria to evaluate feasibility, novelty, and relevance .

- Conduct systematic reviews to identify gaps in existing literature (e.g., norbixin analog studies as a reference) .

- Engage interdisciplinary teams to propose alternative hypotheses and experimental models .

Q. Ethical and Methodological Compliance

Q. How should researchers address ethical considerations in studies involving N-Boc-β-nornicotryine and animal models?

Properties

IUPAC Name |

tert-butyl 2-pyridin-3-ylpyrrole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-14(2,3)18-13(17)16-9-5-7-12(16)11-6-4-8-15-10-11/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAZXWECQNOAQME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC=C1C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70399074 | |

| Record name | N-Boc-b-nornicotryine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215187-35-2 | |

| Record name | N-Boc-b-nornicotryine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.